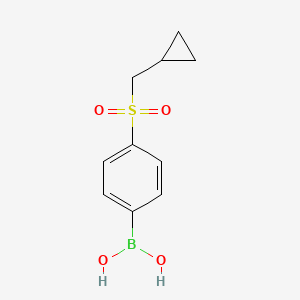
4-(シクロプロピルメチルスルホニル)フェニルボロン酸
概要
説明
4-(Cyclopropylmethylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO4S It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylmethylsulfonyl group
科学的研究の応用
4-(Cyclopropylmethylsulfonyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, where boronic acids are known to interact with biological targets such as proteases.
Material Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethylsulfonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the boronic acid group.
Introduction of the Cyclopropylmethylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using cyclopropylmethylsulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for 4-(Cyclopropylmethylsulfonyl)phenylboronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethylsulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, where the phenyl ring of the boronic acid is coupled with another aromatic ring.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-(Cyclopropylmethylsulfonyl)phenylboronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylmethylsulfonyl group, making it less versatile in certain synthetic applications.
4-(Methanesulfonyl)phenylboronic Acid: Similar structure but with a methanesulfonyl group instead of cyclopropylmethylsulfonyl, affecting its reactivity and applications.
Uniqueness
4-(Cyclopropylmethylsulfonyl)phenylboronic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which can impart different steric and electronic properties compared to other boronic acids. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
特性
IUPAC Name |
[4-(cyclopropylmethylsulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUTJPNUVQODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675231 | |
| Record name | [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175560-85-6 | |
| Record name | [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















